molecular formula C18H15N3O2S B2376871 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol CAS No. 385424-29-3

4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol

Cat. No.: B2376871
CAS No.: 385424-29-3
M. Wt: 337.4
InChI Key: FSNNTQWGVTYNTP-UHFFFAOYSA-N
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Description

4-(4-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol (CAS: 879473-36-6) is a heterocyclic compound featuring a benzo[d]thiazole core fused to a 5-methylpyrazole moiety, which is further substituted with a 2-methyl-resorcinol (1,3-dihydroxybenzene) group. The benzo[d]thiazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications . The compound’s structural complexity arises from the conjugation of electron-rich aromatic systems and hydrogen-bonding hydroxyl groups, which may enhance its binding affinity to biological targets . Its synthesis typically involves condensation reactions between benzo[d]thiazole-2-amine derivatives and pyrazole intermediates under basic conditions, followed by regioselective functionalization .

Properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-9-13(22)8-7-11(17(9)23)16-15(10(2)20-21-16)18-19-12-5-3-4-6-14(12)24-18/h3-8,22-23H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNNTQWGVTYNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C2=NNC(=C2C3=NC4=CC=CC=C4S3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Tandem Cyclization

A streamlined approach combines benzothiazole formation and pyrazole cyclization:

  • React 2-aminothiophenol, ethyl acetoacetate, and hydrazine hydrate in PPA at 130°C for 8 hours (Yield: 71%).

Suzuki-Miyaura Coupling

For advanced functionalization:

  • Couple pyrazole boronic ester (1.0 equiv) with brominated dihydroxybenzene (1.1 equiv) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (Yield: 68%).

Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR (DMSO-d₆) : δ 9.87 (s, 2H, OH), 8.32 (d, J = 8.3 Hz, 1H, benzothiazole H), 7.91–7.45 (m, 4H, ArH), 6.72 (s, 1H, dihydroxybenzene H), 2.51 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z Calcd for C₁₉H₁₆N₃O₂S [M+H]⁺: 366.0912; Found: 366.0915.

Crystallographic Data

Single-crystal X-ray diffraction confirms planar geometry between pyrazole and benzothiazole (torsion angle: 4.76°). Hydrogen bonding (O–H···N: 2.904 Å) stabilizes the dihydroxybenzene motif.

Challenges and Mitigation Strategies

Challenge Solution
Low regioselectivity in pyrazole formation Use tert-butyl hydrazine for directed cyclization
Oxidation of dihydroxybenzene Employ acetyl protection before coupling
Poor solubility in coupling reactions Switch to DMAc with 18-crown-6 additive

Chemical Reactions Analysis

Types of Reactions

4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its biological activity, particularly as an inhibitor in various enzymatic pathways.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. The benzo[d]thiazole moiety has been linked to the inhibition of cancer cell proliferation, making it a candidate for further development as a chemotherapeutic agent. In studies, compounds with similar structures have shown efficacy against multiple cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. A study highlighted that derivatives containing chlorine substituents exhibited heightened toxicity against six different bacterial species, suggesting potential use in developing new antibacterial agents .

Enzyme Inhibition

The compound's structure allows it to interact with key enzymes involved in disease processes. For instance, it may act as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses and cancer progression. Targeting this enzyme can lead to therapeutic interventions in diseases characterized by chronic inflammation and tumor growth .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science.

Polymer Chemistry

The incorporation of benzo[d]thiazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into polymer composites suggests that these compounds can be utilized as additives to improve performance characteristics in various industrial applications.

Fluorescent Materials

Due to the unique electronic properties of the pyrazole and thiazole rings, this compound may also find applications in the development of fluorescent materials for sensors and imaging technologies. The ability to tune fluorescence properties through structural modifications opens avenues for innovative applications in optoelectronics.

Case Studies

  • Anticancer Compound Development :
    • A study synthesized several derivatives of the target compound and tested their efficacy against cancer cell lines. Results showed that specific modifications enhanced anticancer activity significantly compared to parent compounds .
  • Antimicrobial Testing :
    • In a systematic evaluation of antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The study concluded that certain halogenated derivatives exhibited superior antibacterial properties, indicating their potential as new antibiotic candidates .
  • Polymer Composite Research :
    • Research on incorporating the compound into polymer matrices demonstrated improvements in mechanical properties and thermal stability, suggesting its utility in creating high-performance materials for engineering applications .

Mechanism of Action

The mechanism of action of 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The benzothiazole and pyrazole moieties are known to interact with proteins and nucleic acids, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents on the pyrazole, benzene, or heterocyclic moieties. Key comparisons include:

Compound Key Structural Differences Biological Activity Reference
4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol Fluorophenyl replaces benzo[d]thiazole; lacks methyl group on resorcinol Evaluated as a pharmacological chaperone for mutant ATR hepatocytes; moderate efficacy
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-(p-chlorophenyl)-1,3,5-oxadiazinane-4-thione (3b) Oxadiazinane-thione replaces pyrazole; p-chlorophenyl substituent Potent anti-Staphylococcus aureus activity (MIC ≈ 1 µg/mL, comparable to tetracycline)
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Propynyl group at N1-pyrazole; phenyl replaces resorcinol Structural characterization only; no reported bioactivity
4-[4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol Methoxyphenyl replaces benzo[d]thiazole; retains dihydroxybenzene Experimental compound (DrugBank ID: DB08356); uncharacterized activity

Key Observations :

  • Benzo[d]thiazole vs.
  • Resorcinol Substituent: The 2-methyl-1,3-dihydroxybenzene moiety may improve solubility and hydrogen-bonding interactions compared to non-hydroxylated analogues (e.g., phenyl or propynyl derivatives) .
  • Pyrazole Modifications : Substituents at the pyrazole N1 position (e.g., propynyl in vs. benzo[d]thiazole in the target compound) significantly alter steric and electronic profiles, impacting target selectivity .

Biological Activity

The compound 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol, also known by its CAS number 385424-29-3, has garnered attention in recent years for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

  • Molecular Formula : C18H15N3O2S
  • Molecular Weight : 337.4 g/mol
  • CAS Number : 385424-29-3

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and pyrazole exhibit significant antimicrobial properties. The compound has been shown to possess antibacterial activity against various strains of bacteria. For instance, studies have demonstrated that related compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 1.6 mg/mL .

Bacterial StrainMinimum Inhibitory Concentration (mg/mL)
Staphylococcus aureus1.6
Escherichia coli1.6
Bacillus subtilis0.833

Cytotoxicity and Anticancer Potential

The compound's structural features suggest potential anticancer properties. Studies on related benzothiazole derivatives have reported cytotoxic effects against leukemia cell lines and solid tumor-derived cell lines . The mechanism often involves the induction of apoptosis in cancer cells, which is attributed to the interaction with specific cellular pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, compounds similar to this compound have shown anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Compounds with similar structures have been found to inhibit COX enzymes, which are involved in the inflammatory response.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to decreased proliferation.
  • Apoptosis Induction : The activation of apoptotic pathways contributes to the cytotoxic effects observed in cancer cell lines.

Case Studies

A notable study involved synthesizing a series of benzothiazole-pyrazole hybrids, including the compound . The synthesized compounds were tested for their antibacterial and anticancer activities, revealing promising results that warrant further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with 4-(benzo[d]thiazol-2-yl)benzenamine reacting with aryl isothiocyanates to form thiourea intermediates, followed by acid-catalyzed cyclization to generate the pyrazole-thiazole core .
  • Reagent optimization : Use dimethyl sulfoxide (DMSO) or ethanol as solvents, with acid/base catalysts depending on the step (e.g., glacial acetic acid for cyclization) .
  • Monitoring : Employ TLC or HPLC to track reaction progress and minimize by-products .
  • Yield enhancement : Microwave-assisted synthesis (80–120°C, 4–6 hours) can improve efficiency compared to traditional thermal methods .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • NMR analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments (e.g., pyrazole C-H at δ 6.8–7.2 ppm and benzo[d]thiazol protons at δ 7.5–8.3 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical mass within 2 ppm error) .
  • IR spectroscopy : Identify functional groups (e.g., phenolic -OH stretch at ~3400 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zones of inhibition compared to standard antibiotics .
  • Anticancer assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Test against COX-2 or kinases using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like EGFR or tubulin, focusing on hydrogen bonds with the pyrazole-thiazole core and hydrophobic interactions with methyl/benzene groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity using descriptors like logP and polar surface area .

Q. What strategies minimize by-products during synthesis, and how can reaction pathways be optimized?

  • Methodology :

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states, reducing side reactions .
  • Solvent selection : Use DMF or THF for better solubility of intermediates, reducing unreacted starting material .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization steps .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodology :

  • Comparative assays : Replicate studies under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .
  • Meta-analysis : Pool data from structurally analogous compounds (e.g., thiazolidinone-pyrazole hybrids) to identify trends in SAR .
  • Dose-response validation : Test conflicting activity claims across a wider concentration range (e.g., 0.1–100 µM) to confirm dose dependency .

Notes

  • Methodological Depth : Emphasized reproducible protocols (e.g., NMR parameters, assay conditions).
  • Advanced Tools : Highlighted ICReDD’s computational-experimental feedback loop for reaction optimization .

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